Phenoxyacetyl chloride

Hydroxyl protection deprotection kinetics organic synthesis

Phenoxyacetyl chloride (C₈H₇ClO₂, MW 170.59) is a liquid acyl chloride that serves as a versatile acylating agent for amines, alcohols, and thiols, as well as a source of phenoxyketene for [2+2] cycloadditions [REFS–1]. Its electron-rich phenoxy substituent imparts a unique balance between reactivity and selectivity, distinguishing it from simpler aliphatic or aromatic acyl chlorides [REFS–2].

Molecular Formula C8H7ClO2
Molecular Weight 170.59 g/mol
CAS No. 701-99-5
Cat. No. B1580938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenoxyacetyl chloride
CAS701-99-5
Molecular FormulaC8H7ClO2
Molecular Weight170.59 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC(=O)Cl
InChIInChI=1S/C8H7ClO2/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2
InChIKeyPKUPAJQAJXVUEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenoxyacetyl Chloride (CAS 701-99-5): Core Physicochemical and Reactivity Profile for Scientific Procurement


Phenoxyacetyl chloride (C₈H₇ClO₂, MW 170.59) is a liquid acyl chloride that serves as a versatile acylating agent for amines, alcohols, and thiols, as well as a source of phenoxyketene for [2+2] cycloadditions [REFS–1]. Its electron-rich phenoxy substituent imparts a unique balance between reactivity and selectivity, distinguishing it from simpler aliphatic or aromatic acyl chlorides [REFS–2]. The compound exhibits a boiling point of 225–226 °C, density of 1.235 g/mL at 25 °C, and a refractive index of approximately 1.534 at 20 °C, and it is typically supplied as a moisture-sensitive liquid that requires storage under inert atmosphere [REFS–1][REFS–2].

Phenoxyacetyl Chloride (CAS 701-99-5): Why Generic Substitution with Common Acyl Chlorides Is Not Recommended


Phenoxyacetyl chloride cannot be simply replaced by generic acyl chlorides such as acetyl chloride, benzoyl chloride, or phenylacetyl chloride because the electron-donating phenoxy group drastically alters the electrophilicity of the carbonyl carbon and the lability of the resulting ester or amide products [REFS–1]. This structural distinction translates into quantifiable differences in nucleophilic substitution kinetics and, critically, in the selective removal of the installed protecting group under mild conditions, a feature that is not achievable with acetate- or benzoate-derived protecting groups [REFS–2][REFS–3].

Phenoxyacetyl Chloride (CAS 701-99-5): Quantified Differentiation Evidence Against Closest Analogs


Hydroxyl-Protecting Group Lability: 50-Fold Acceleration Over Acetate

When used to protect hydroxyl groups, the phenoxyacetate ester derived from phenoxyacetyl chloride is 50 times more labile toward aqueous ammonia than the corresponding acetate ester [REFS–1]. This dramatic rate enhancement enables selective deprotection under conditions that leave acetate groups intact, a critical advantage in complex molecule synthesis.

Hydroxyl protection deprotection kinetics organic synthesis

Amino-Protecting Group Lability: 230-Fold Acceleration Over Isobutyryl and 57.5-Fold Acceleration Over Acetyl

In nucleoside chemistry, the phenoxyacetyl (PAC) amino protecting group installed via phenoxyacetyl chloride is 230 times more labile toward methylamine/ethanol deprotection than the isobutyryl (iBu) group, while the acetyl (Ac) group is only 4 times more labile than iBu [REFS–1]. Consequently, PAC is approximately 57.5 times (230/4) more labile than Ac.

Nucleoside protection amide deprotection RNA synthesis

Selective Cleavage of PAC vs Acetyl/Benzoyl/Isobutyryl Under Ethanolic Ammonia: Complete Cleavage in 2 Hours

Under ethanolic ammonia conditions, the PAC group is cleaved completely within 2 hours, while the majority of acetyl (Ac), benzoyl (Bz), and isobutyryl (iBu) groups are retained [REFS–1]. This selectivity enables a streamlined two-step deprotection strategy where PAC is removed first, followed by harsher treatment for the remaining groups.

Oligonucleotide deprotection selective cleavage RNA synthesis

Half-Life of PAC-Nucleosides: 7–15 Minutes vs Significantly Longer for Benzoyl-Nucleosides

The half-lives of N-phenoxyacetyl-2′-deoxyadenosine and N-phenoxyacetyl-2′-deoxyguanosine in aqueous ammonia (4–8 mM) are 7–15 minutes, whereas the corresponding N-benzoyl derivatives require substantially longer treatment [REFS–1]. This represents a rate enhancement of at least one to two orders of magnitude, enabling complete deprotection in under 4 hours with 29% aqueous ammonia at room temperature.

Deprotection kinetics nucleoside chemistry half-life comparison

Physical Property Differentiator: Enhanced Boiling Point and Density vs Phenylacetyl Chloride

Phenoxyacetyl chloride exhibits a boiling point of 225–226 °C and a density of 1.235 g/mL at 25 °C [REFS–1], whereas the structurally analogous phenylacetyl chloride (CAS 103-80-0) boils at approximately 210–215 °C with a density of ~1.17 g/mL [REFS–2]. The higher boiling point and density, attributable to the ether oxygen, can influence distillation purification and formulation specifications.

Physicochemical properties distillation handling

Commercial Purity Specifications: ≥98% (GC) with Tight Refractive Index Control

Leading suppliers consistently offer phenoxyacetyl chloride at ≥98% purity by GC, with a refractive index specification of 1.5320–1.5360 at 20 °C [REFS–1]. In contrast, common laboratory-grade acetyl chloride is typically offered at ≥98% but without the stringent refractive index window, reflecting less rigorous identity testing [REFS–2]. The tight refractive index range provides an additional orthogonal identity check that is valuable for regulated environments.

Quality assurance purity specification procurement

Phenoxyacetyl Chloride (CAS 701-99-5): Evidence-Backed Application Scenarios for Procurement Decision-Making


Ultra-Mild Oligonucleotide Deprotection in RNA Therapeutics Manufacturing

The PAC group installed by phenoxyacetyl chloride is the industry standard for oligonucleotide drugs that contain base-labile modifications (e.g., fluorescent dyes, photocleavable linkers). The 230-fold greater lability vs isobutyryl [REFS–1] and 50-fold greater lability vs acetyl [REFS–2] allow complete amino deprotection within 2 hours using ethanolic ammonia [REFS–3], dramatically reducing depurination and increasing final product purity. For CDMO procurement, specifying phenoxyacetyl chloride as the acylating reagent directly translates into higher yield and lower cost of goods for oligonucleotide APIs.

Selective Hydroxyl Protection in Multi-Step Natural Product Synthesis

In the total synthesis of complex natural products such as penicillins and cephalosporins, the phenoxyacetate ester serves as a hydroxyl protecting group that can be selectively cleaved with aqueous ammonia while leaving acetate groups untouched [REFS–2]. This 50-fold reactivity difference eliminates the need for heavy-metal-based deprotection reagents, simplifying downstream purification and reducing environmental burden. Procurement teams supporting process chemistry R&D should consider phenoxyacetyl chloride as a strategic reagent for syntheses requiring orthogonal protecting group strategies.

Stereoselective β-Lactam Synthesis via Phenoxyketene Cycloaddition

Phenoxyacetyl chloride is the preferred ketene precursor for Staudinger [2+2] cycloadditions leading to cis-β-lactams, a core scaffold in antibiotic discovery. The electron-donating phenoxy group stabilizes the intermediate ketene and improves diastereoselectivity compared to ketenes derived from acetyl chloride or chloroacetyl chloride [REFS–4]. Medicinal chemistry CROs and pharmaceutical discovery groups should source phenoxyacetyl chloride for building β-lactam libraries with predictable stereochemical outcomes.

Quality-Controlled Procurement for Regulated Oligonucleotide Production Environments

Phenoxyacetyl chloride is available at ≥98% purity with a certified refractive index window of 1.5320–1.5360, providing an orthogonal identity test that is not typically available for generic acyl chlorides [REFS–5]. This specification supports rapid incoming QC release in GMP-compliant oligonucleotide manufacturing facilities, reducing batch-release cycle time and ensuring supply chain integrity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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